フェノプロフェンカルシウム二水和物

説明

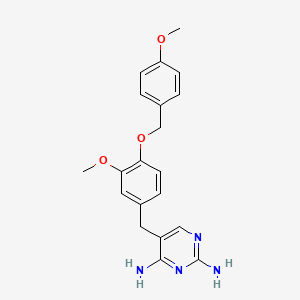

Fenoprofen calcium (anhydrous) is the anhydrous form of the calcium salt of fenprofen. The dihydrate form is used as a non-steroidal anti-inflammatory drug for the management of mild to moderate pain and for the relief of pain and inflammation associated with disorders such as arthritis. It has a role as a cyclooxygenase 2 inhibitor and a cyclooxygenase 1 inhibitor. It contains a fenoprofen(1-).

Fenoprofen Calcium is the calcium salt form of fenoprofen, a propionic acid derivative with analgesic, non-steroidal antiinflammatory and antirheumatic properties. Fenoprofen inhibits both isozymes of cyclooxygenase; resulting in prostaglandin synthesis inhibition, thereby blocking the conversion of arachidonic acid to prostaglandins. In addition, fenoprofen activate both peroxisome proliferator activated receptors (PPAR)-alpha and -gamma, by which it may down-regulate leukotriene B4 production.

A propionic acid derivative that is used as a non-steroidal anti-inflammatory agent.

See also: Fenoprofen (has active moiety).

作用機序

Target of Action

Fenoprofen calcium dihydrate primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Mode of Action

Fenoprofen calcium dihydrate acts by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition decreases the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by fenoprofen calcium dihydrate is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, fenoprofen reduces the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the levels of prostaglandins, which are involved in mediating inflammation, pain, and fever.

Pharmacokinetics

Fenoprofen calcium dihydrate is rapidly absorbed under fasting conditions, and peak plasma levels are achieved within 2 hours after oral administration . It is highly bound to plasma proteins, which may compete with other drugs for binding sites, potentially increasing their effects and toxicity .

Result of Action

The inhibition of prostaglandin synthesis by fenoprofen calcium dihydrate results in the reduction of inflammation, pain, and fever . In patients with osteoarthritis and rheumatoid arthritis, the anti-inflammatory and analgesic effects of fenoprofen have been demonstrated by a reduction in tenderness, night pain, stiffness, swelling, and overall disease activity .

科学的研究の応用

グリーン合成アプローチ

フェノプロフェンカルシウム二水和物は、環境の持続可能性を重視するグリーンケミストリーアプローチを使用して合成されています。 この方法は、単純な炭酸カルシウム(II)と水を使用し、アセトンやエタノールなどの有害な溶媒の使用を回避します 。このアプローチは、グリーンケミストリーの原則に沿っているだけでなく、より環境に優しい大規模合成の選択肢も提供します。

薬物放出とバイオアベイラビリティ

研究によると、フェノプロフェンカルシウム二水和物の物理化学的特性は、トリアセチル-β-シクロデキストリンとの複合体形成によって変化させることができます。この複合体形成は、ヒドロキシプロピルメチルセルロースまたはエチルセルロースなどのポリマーの使用と組み合わせて、薬物の持続的放出につながる可能性があります。 これは、治療効果の延長と薬物副作用の頻度の減少に特に役立ちます 。

抗炎症作用と鎮痛作用

フェノプロフェンカルシウム二水和物は、その抗炎症作用と鎮痛作用で知られています。一般的に、関節リウマチや変形性関節症などの疾患の治療に使用されます。 この化合物は、炎症や痛みに関与するプロスタグランジンの合成に関与するCOX-1およびCOX-2酵素を阻害することで作用します 。

抗増殖効果

研究によると、フェノプロフェンカルシウム二水和物は、ヒト結腸癌細胞に抗増殖効果を示します。 これは、癌研究における潜在的な用途を示唆しており、この化合物は、癌細胞の増殖を遅らせたり、阻害したりするその有効性を調べるために使用できます 。

製薬製剤

製薬製剤において、フェノプロフェンカルシウム二水和物の溶解度および溶解速度は、より優れた薬物送達のために最適化することができます。 これには、さまざまな環境における薬物の挙動を研究し、製剤中の他の化合物との相互作用を理解して、その有効性と安定性を高めることが含まれます 。

環境への応用

フェノプロフェンカルシウム二水和物の合成は、特にCO2隔離の文脈で、環境への応用が検討されています。このプロセスには、大気中のCO2を固定し、方解石、バテライト、アラゴナイトなどの多形鉱物を沈殿させる化学栄養細菌が含まれます。 この生体活性物質は、その後、ゾル-ゲルプロセスを使用して合成でき、環境技術とイノベーションに影響を与えます 。

生化学分析

Biochemical Properties

Fenoprofen calcium dihydrate inhibits the enzymes COX-1 and COX-2, which are involved in the synthesis of prostaglandins . Prostaglandins are biomolecules that play a key role in inflammation and pain. By inhibiting these enzymes, Fenoprofen calcium dihydrate can reduce inflammation and alleviate pain .

Cellular Effects

Fenoprofen calcium dihydrate has several effects on cells. It decreases inflammation, pain, and fever, probably through inhibition of cyclooxygenase (COX-2 inhibitor) activity and prostaglandin synthesis . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fenoprofen has been shown to inhibit prostaglandin synthetase isolated from bovine seminal vesicles . This inhibition can lead to changes in gene expression and enzyme activity, contributing to its analgesic, antiinflammatory, and antipyretic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fenoprofen calcium dihydrate can change over time. For example, about 90% of a single oral dose is eliminated within 24 hours as fenoprofen glucuronide and 4’-hydroxyfenoprofen glucuronide, the major urinary metabolites of fenoprofen

Dosage Effects in Animal Models

In animal models, Fenoprofen calcium dihydrate has shown promise against endometriosis-related pain

Metabolic Pathways

Fenoprofen calcium dihydrate is involved in the prostaglandin synthesis pathway . It inhibits the enzymes COX-1 and COX-2, which are crucial for the production of prostaglandins . The metabolic pathways of Fenoprofen calcium dihydrate involve the formation of fenoprofen glucuronide and 4’-hydroxyfenoprofen glucuronide .

特性

CAS番号 |

71720-56-4 |

|---|---|

分子式 |

C30H30CaO8 |

分子量 |

558.6 g/mol |

IUPAC名 |

calcium;2-(3-phenoxyphenyl)propanoate;dihydrate |

InChI |

InChI=1S/2C15H14O3.Ca.2H2O/c2*1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;;;/h2*2-11H,1H3,(H,16,17);;2*1H2/q;;+2;;/p-2 |

InChIキー |

LZPBLUATTGKZBH-UHFFFAOYSA-L |

SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.O.[Ca+2] |

正規SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.O.[Ca+2] |

外観 |

Solid powder |

沸点 |

168-171 °C @ 0.11 MM HG |

Color/Form |

VISCOUS OIL |

melting_point |

168-171 |

Key on ui other cas no. |

71720-56-4 |

物理的記述 |

Solid |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

31879-05-7 (Parent) 29679-58-1 (Parent) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Slight (calcium salt) 8.11e-02 g/L |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Fenoprofen Fenoprofen Calcium Fenoprofen Dihydrate, Calcium Salt Fenoprofen, Anhydrous, Calcium Salt Nalfon Nalgesic |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

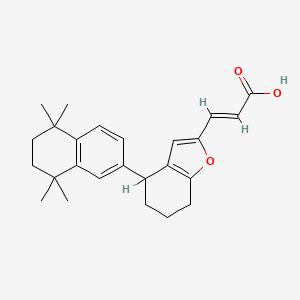

![2-[4-[3-[2-(2-Chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid](/img/structure/B1672453.png)